3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at the 3-position, a fluoro substituent at the 4-position of the benzene ring, and a thiophen-3-ylmethyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-9(1-2-11(10)13)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOGUKRFPICABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CSC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The synthesis begins with the nitration of a suitable benzene derivative, followed by reduction to obtain the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like chlorine and fluorine sources under controlled conditions.
Thiophen-3-ylmethyl Group Introduction:
Industrial Production Methods
Industrial production of 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. Studies have shown that the compound can interact with molecular targets involved in cancer cell growth and proliferation, leading to decreased cell viability and induction of apoptosis. The exact molecular pathways and targets are still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for cell survival and division.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The electronic and steric properties of substituents on the benzenesulfonamide core critically influence biological activity:
- Fluoro vs. Methoxy Groups : The target compound’s 4-fluoro substituent (electron-withdrawing) contrasts with 3-chloro-N-(3-furylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (), which has a 4-methoxy group (electron-donating). Electron-withdrawing groups like fluoro or nitro (e.g., in compound IIIi , ) enhance the acidity of the sulfonamide proton, facilitating interactions with metal ions in enzymatic targets such as HIV integrase (HIV IN) .
- Chloro Substitution : The 3-chloro group is shared with TCN 201 (), a benzenesulfonamide with NMDA receptor-related activity. Chloro substituents contribute to lipophilicity and may influence binding pocket interactions .
Table 1: Substituent Comparison
N-Substituent Variations
The nitrogen-bound substituents dictate target selectivity and pharmacokinetic properties:
- Thiophen-3-Ylmethyl Group : The target compound’s thiophene moiety differs from TCN 201’s bulky benzyl hydrazine group (). Thiophene rings enhance π-π stacking and metabolic stability compared to furan or phenyl groups .
- Dual N-Substituents : ’s compound features dual N-substituents (furan-3-ylmethyl and thiophen-2-ylmethyl), which may confer steric hindrance or multi-target interactions compared to the target’s single thiophene group .
Table 2: N-Substituent Impact
Biological Activity
3-Chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉ClFNO₂S
- Molecular Weight : 263.71 g/mol
- CAS Number : 1060282-18-9
The compound features a sulfonamide group, which is known for its ability to mimic natural substrates in biological systems, allowing it to interact with various enzymes and receptors.
The precise mechanism of action for 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various signaling pathways, potentially interfering with critical survival mechanisms.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound has a promising profile as an antibacterial agent, particularly against resistant strains.
Anticancer Activity
The compound's anticancer potential has been explored in several studies. Notably:
- Cell Line Studies : In vitro studies have shown that 3-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 | 0.45 |
| A549 | 0.53 |
| HeLa | 0.52 |
These findings suggest that the compound may effectively inhibit cancer cell growth and viability .
Case Studies
- Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy reported that the compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections.
- Anticancer Research : Another study investigated the effects of this compound on apoptosis induction in human cancer cell lines. The results indicated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells, suggesting a mechanism involving apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
